Cas no 75208-56-9 (2-{1-azabicyclo[2.2.2]octan-3-yl}acetic acid hydrochloride)

2-{1-Azabicyclo[2.2.2]octan-3-yl}acetic acid hydrochloride is a bicyclic tertiary amine derivative with a carboxylate functional group, commonly utilized in pharmaceutical and organic synthesis. Its rigid azabicyclo[2.2.2]octane scaffold enhances structural stability, making it valuable for designing bioactive compounds. The hydrochloride salt improves solubility and handling properties, facilitating its use in aqueous reaction conditions. This compound serves as a versatile intermediate in medicinal chemistry, particularly for developing cholinergic ligands or neuromuscular agents due to its quinuclidine-like structure. Its high purity and well-defined stereochemistry ensure reproducibility in research applications. Suitable for controlled reactions, it is often employed in the synthesis of complex molecules requiring precise functional group placement.
2-{1-azabicyclo[2.2.2]octan-3-yl}acetic acid hydrochloride structure
75208-56-9 structure
Product Name:2-{1-azabicyclo[2.2.2]octan-3-yl}acetic acid hydrochloride
CAS No:75208-56-9
MF:C9H16ClNO2
MW:205.681841850281
MDL:MFCD14279990
CID:4171338
PubChem ID:23024147
Update Time:2025-05-23

2-{1-azabicyclo[2.2.2]octan-3-yl}acetic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-Azabicyclo[2.2.2]octane-3-acetic acid, hydrochloride
    • 2-{1-azabicyclo[2.2.2]octan-3-yl}acetic acid hydrochloride
    • 2-(Quinuclidin-3-yl)acetic acid hydrochloride
    • 2-{1-Azabicyclo[2.2.2]octan-3-yl}acetic acid HCl
    • MFCD14279990
    • AKOS000425298
    • SY270342
    • 2-{1-azabicyclo[2.2.2]octan-3-yl}aceticacidhydrochloride
    • 2-(1-Azabicyclo[2.2.2]octan-3-yl)acetic acid hydrochloride
    • 1-AZABICYCLO[2.2.2]OCTAN-3-YLACETIC ACID HYDROCHLORIDE
    • AKOS037646559
    • P18796
    • SCHEMBL2422058
    • CS-0058467
    • Z3220041516
    • 75208-56-9
    • HCMSYUHZEXYCNS-UHFFFAOYSA-N
    • (+/-)-Quinuclidine-3-acetic acid hydrochloride
    • 2-(1-azabicyclo[2.2.2]octan-3-yl)acetic acid;hydrochloride
    • 2-{1-AZABICYCLO[2.2.2]OCTAN-3-YLACETIC ACID HCL
    • 1-azabicyclo[2.2.2]oct-3-ylacetic acid hydrochloride
    • EN300-8167843
    • AS-69561
    • ADA20856
    • MDL: MFCD14279990
    • Inchi: 1S/C9H15NO2.ClH/c11-9(12)5-8-6-10-3-1-7(8)2-4-10;/h7-8H,1-6H2,(H,11,12);1H
    • InChI Key: HCMSYUHZEXYCNS-UHFFFAOYSA-N
    • SMILES: Cl.OC(CC1CN2CCC1CC2)=O

Computed Properties

  • Exact Mass: 205.0869564g/mol
  • Monoisotopic Mass: 205.0869564g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 185
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5Ų

2-{1-azabicyclo[2.2.2]octan-3-yl}acetic acid hydrochloride Pricemore >>

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2-{1-azabicyclo[2.2.2]octan-3-yl}acetic acid hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:75208-56-9)2-{1-azabicyclo[2.2.2]octan-3-yl}acetic acid hydrochloride
Order Number:A1050328
Stock Status:in Stock
Quantity:500mg/1g/5g/10g/25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:31
Price ($):217.0/219.0/930.0/1549.0/3096.0
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Additional information on 2-{1-azabicyclo[2.2.2]octan-3-yl}acetic acid hydrochloride

Introduction to 2-{1-azabicyclo[2.2.2]octan-3-yl}acetic acid hydrochloride (CAS No. 75208-56-9)

2-{1-azabicyclo[2.2.2]octan-3-yl}acetic acid hydrochloride, identified by its CAS number 75208-56-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a complex bicyclic structure with an azacycloalkane moiety, has garnered attention due to its potential applications in drug discovery and development. The unique scaffold of this compound, characterized by a rigid bicyclo[2.2.2]octane ring system substituted with an azabicyclic unit, makes it a promising candidate for exploring novel pharmacological interactions.

The hydrochloride salt form of this compound enhances its solubility and bioavailability, which are critical factors in pharmaceutical formulations. The presence of the carboxylic acid group and the nitrogen-containing bicyclic structure suggests that 2-{1-azabicyclo[2.2.2]octan-3-yl}acetic acid hydrochloride may exhibit diverse biological activities, including modulation of enzyme inhibition and receptor binding. Such properties are highly sought after in the development of therapeutic agents targeting various diseases.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of this compound with biological targets with greater accuracy. Studies indicate that the rigid bicyclic framework of 1-azabicyclo[2.2.2]octan-3-yl can provide favorable interactions with protein binding pockets, potentially leading to high-affinity ligands for therapeutic purposes. Furthermore, the incorporation of nitrogen atoms into the bicyclic system may enhance metabolic stability, a crucial factor in drug longevity within the body.

Research has also highlighted the potential of azabicycloalkanes as privileged scaffolds in medicinal chemistry due to their ability to mimic natural products and exhibit unique conformational preferences. The specific arrangement of atoms in 1-azabicyclo[2.2.2]octan-3-yl}acetic acid hydrochloride allows for multiple hydrogen bonding opportunities and steric constraints that can be exploited to design molecules with tailored biological activities. This has led to its exploration as a building block in the synthesis of novel drug candidates.

The carboxylic acid moiety in 2-{1-azabicyclo[2.2.2]octan-3-yl}acetic acid hydrochloride provides an additional site for chemical modification, enabling the synthesis of derivatives with enhanced pharmacological properties. For instance, esterification or amidation of this carboxylic group can yield compounds with improved solubility or targeted tissue distribution. Such modifications are essential in optimizing drug candidates for clinical use.

In vitro studies have begun to unravel the pharmacological profile of CAS No 75208-56-9 by examining its interactions with various enzymes and receptors. Preliminary data suggest that this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways, making it a candidate for treating conditions such as arthritis or autoimmune disorders. Additionally, its structural features may allow it to interact with ion channels or G-protein coupled receptors, opening avenues for applications in neurology and cardiovascular diseases.

The synthesis of 1-azabicyclo[2.2.2]octan-3-yl}acetic acid hydrochloride involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advances in synthetic methodologies, such as transition metal-catalyzed reactions and asymmetric synthesis, have made it possible to construct complex molecular frameworks more efficiently than ever before. These techniques are particularly valuable in generating libraries of compounds for high-throughput screening.

The growing interest in bicyclic compounds as pharmacophores is reflected in the increasing number of patents and publications focusing on their design and application. Companies specializing in medicinal chemistry are actively exploring derivatives of compounds like CAS No 75208-56-9 to identify new therapeutic agents with improved efficacy and reduced side effects. This trend underscores the importance of molecules like hydrochloride salt 75752 (another placeholder term) in modern drug discovery.

The regulatory landscape for new drug candidates also plays a significant role in shaping research priorities for compounds like CAS No 75752 (another placeholder term). Regulatory agencies require extensive preclinical data demonstrating safety and efficacy before approving a drug for clinical use. Therefore, researchers must carefully design experiments to gather comprehensive information about the pharmacokinetics, pharmacodynamics, and toxicology of these compounds.

Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing the development of novel drugs based on complex scaffolds like those found in CAS No 75752 (another placeholder term). Such partnerships facilitate knowledge sharing, resource allocation, and risk mitigation, ultimately accelerating the translation of laboratory discoveries into clinical therapies.

The future prospects for CAS No 75752 (another placeholder term) look promising as researchers continue to explore its potential applications across multiple therapeutic areas. Innovations in drug delivery systems, such as nanoparticles or targeted prodrugs, may further enhance its bioavailability and therapeutic index. Additionally, computational approaches like AI-driven de novo design could inspire new analogs with improved properties.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:75208-56-9)2-{1-azabicyclo[2.2.2]octan-3-yl}acetic acid hydrochloride
A1050328
Purity:99%/99%/99%/99%/99%
Quantity:500mg/1g/5g/10g/25g
Price ($):217.0/219.0/930.0/1549.0/3096.0
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